N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC17896552
Molecular Formula: C20H21N5O2S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N5O2S |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N5O2S/c1-14(2)20(3,13-21)22-17(26)12-28-19-24-23-18(16-10-7-11-27-16)25(19)15-8-5-4-6-9-15/h4-11,14H,12H2,1-3H3,(H,22,26) |
| Standard InChI Key | HWAZTTXZRGCJRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s structural features include:
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A 1,2,4-triazole ring substituted with a phenyl group at position 4 and a furan-2-yl group at position 5.
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A sulfanyl (-S-) bridge connecting the triazole ring to an acetamide moiety.
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A branched alkyl chain with a cyano group at the N-terminal .
Table 1: Key Chemical Properties
Spectroscopic Data
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NMR: The ¹H NMR spectrum reveals distinct peaks for the furan protons (δ 6.3–7.4 ppm), phenyl group (δ 7.2–7.8 ppm), and methyl groups (δ 1.2–1.5 ppm).
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IR: Strong absorption bands at 2,250 cm⁻¹ (C≡N stretch) and 1,650 cm⁻¹ (amide C=O).
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Triazole Ring Formation: Cyclocondensation of thiosemicarbazide with furan-2-carbaldehyde under acidic conditions.
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Sulfanyl Acetamide Coupling: Reaction of the triazole intermediate with 2-chloroacetamide derivatives in the presence of K₂CO₃.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents | Source |
|---|---|---|---|---|
| Microwave-assisted | 82 | 97 | DMF, K₂CO₃ | |
| Solvent-free | 75 | 93 | TiO₂ nanoparticles | |
| Conventional heating | 68 | 89 | Ethanol, HCl |
Industrial Scalability
Continuous flow reactors and high-throughput screening have been proposed to enhance yield (up to 88%) and reduce reaction time (≤4 hours).
Biological Activities and Mechanisms
Antimicrobial Properties
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Antifungal Activity: Inhibits Candida albicans (MIC = 8 µg/mL) by targeting fungal cytochrome P450 enzymes.
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Antibacterial Effects: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).
Table 3: Biological Activity Profile
| Assay | Result | Model | Source |
|---|---|---|---|
| Antifungal (MIC) | 8 µg/mL | C. albicans | |
| Anticancer (IC₅₀) | 12 µM (MCF-7) | Breast cancer | |
| Antioxidant (EC₅₀) | 45 µM | DPPH assay |
Physicochemical Properties
Applications and Future Directions
Pharmaceutical Development
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Lead Compound: Optimized analogs show 3× enhanced antifungal potency.
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Drug Delivery: Nanoemulsions (≤150 nm) improve bioavailability by 40%.
Agricultural Uses
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